molecular formula C11H21O6P B14287042 Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate CAS No. 113883-01-5

Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate

Cat. No.: B14287042
CAS No.: 113883-01-5
M. Wt: 280.25 g/mol
InChI Key: LFORQMFKURWXTM-UHFFFAOYSA-N
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Description

Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate is an organophosphorus compound with the molecular formula C11H21O6P. This compound is characterized by the presence of a phosphoryl group bonded to two isopropyl groups and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate typically involves the reaction of diisopropyl phosphite with ethyl acetoacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, and may include additional steps such as recrystallization and distillation to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. The ester group can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate
  • Mthis compound
  • Ethyl 3-{bis[(methyl)oxy]phosphoryl}-3-oxopropanoate

Uniqueness

This compound is unique due to the presence of the isopropyl groups attached to the phosphoryl moiety, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can affect its chemical and biological properties.

Properties

CAS No.

113883-01-5

Molecular Formula

C11H21O6P

Molecular Weight

280.25 g/mol

IUPAC Name

ethyl 3-di(propan-2-yloxy)phosphoryl-3-oxopropanoate

InChI

InChI=1S/C11H21O6P/c1-6-15-10(12)7-11(13)18(14,16-8(2)3)17-9(4)5/h8-9H,6-7H2,1-5H3

InChI Key

LFORQMFKURWXTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)P(=O)(OC(C)C)OC(C)C

Origin of Product

United States

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